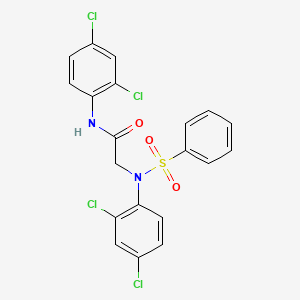![molecular formula C22H23BrN8O4 B11543749 4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol](/img/structure/B11543749.png)
4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-(2-{4-(アゼパン-1-イル)-6-[(4-ニトロフェニル)アミノ]-1,3,5-トリアジン-2-イル}ヒドラジニリデン)メチル]-6-ブロモベンゼン-1,3-ジオールは、そのユニークな構造と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、トリアジン環、臭素化ベンゼン環、およびアゼパン部分を含み、医薬品化学および材料科学の分野で注目されています。
準備方法
合成経路と反応条件
4-[(Z)-(2-{4-(アゼパン-1-イル)-6-[(4-ニトロフェニル)アミノ]-1,3,5-トリアジン-2-イル}ヒドラジニリデン)メチル]-6-ブロモベンゼン-1,3-ジオールの合成は、通常、複数の段階を伴います。
トリアジン環の形成: トリアジン環は、シアヌルクロリドと適切なアミンを、制御された条件下で環化反応させることで合成されます。
アゼパン部分の導入: アゼパン環は、求核置換反応、通常、アゼパンと適切な脱離基を使用して導入されます。
臭素化ベンゼン環の結合: 臭素化ベンゼン環は、鈴木カップリングまたはヘックカップリングなどのカップリング反応を通じて、臭素化ベンゼン誘導体とパラジウム触媒を使用して結合されます。
最終組み立て: 最終的な化合物は、一連の縮合反応を通じて組み立てられ、正しい配置と純度が確保されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を使用する可能性がありますが、収率、コスト、および安全性のために最適化された、より大規模な規模で行われます。連続フロー反応器と自動合成プラットフォームは、効率と再現性を向上させるために頻繁に使用されます。
化学反応解析
反応の種類
酸化: 化合物は、特にアゼパン環とベンゼン環で、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化反応を受ける可能性があります。
還元: 還元反応はニトロ基を標的にすることができ、水素化ホウ素ナトリウムまたは触媒的接触水素化などの還元剤を使用してアミンに変換されます。
置換: ベンゼン環の臭素原子は、適切な条件下で、アミン、チオール、アルコキシドなどの様々な求核剤で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、触媒的接触水素化、その他の還元剤。
置換: アミン、チオール、アルコキシドなどの求核剤、通常は塩基または触媒の存在下。
主な生成物
酸化: 修飾された官能基を持つ酸化誘導体。
還元: ニトロ基の還元から生じるアミノ誘導体。
置換: 使用される求核剤に応じて、様々な置換ベンゼン誘導体。
科学研究における用途
化学
触媒: 化合物のユニークな構造は、様々な有機反応における潜在的な触媒または配位子にします。
材料科学: これは、ポリマーやナノ材料を含む先進材料の開発に使用できます。
生物学
生物学的プローブ: この化合物は、特定の生体分子と相互作用する能力により、生物学的プロセスを研究するためのプローブとして役立ちます。
創薬: その構造的特徴は、特定の酵素または受容体を標的にする、特に創薬の候補になります。
医学
治療薬: 酸化ストレスや炎症に関連する疾患の治療における治療薬としての潜在的な用途。
診断ツール: 特定の生体分子または疾患マーカーを検出するための診断アッセイで使用されます。
産業
化学製造: 他の複雑な有機化合物の合成に使用されます。
環境用途: 環境モニタリングと修復における潜在的な用途。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and hydrazine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromobenzene moiety allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the azepane and hydrazine groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted benzene derivatives can be formed depending on the nucleophile used.
科学的研究の応用
4-[(Z)-{2-[4-(AZEPAN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMOBENZENE-1,3-DIOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
化合物は、その用途に応じて様々なメカニズムを通じてその効果を発揮します。
分子標的: これは、特定の酵素、受容体、または生体分子を標的にし、それらの活性を調節することができます。
関与する経路: 生物学的システムでは、シグナル伝達経路、酸化ストレス応答、または炎症プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- 4-[(Z)-(2-{4-(ピペリジン-1-イル)-6-[(4-ニトロフェニル)アミノ]-1,3,5-トリアジン-2-イル}ヒドラジニリデン)メチル]-6-ブロモベンゼン-1,3-ジオール
- 4-[(Z)-(2-{4-(モルホリン-1-イル)-6-[(4-ニトロフェニル)アミノ]-1,3,5-トリアジン-2-イル}ヒドラジニリデン)メチル]-6-ブロモベンゼン-1,3-ジオール
独自性
- 構造的特徴 : アゼパン環の存在と、トリアジン環とベンゼン環の特定の配置が、それをユニークなものにします。
- 反応性 : 特に酸化と置換反応におけるその反応性プロファイルは、類似の化合物とは異なります。
- 用途 : 様々な科学分野における化合物の汎用性は、他の類似の化合物と比較してその独自性を強調しています。
類似化合物との比較
Similar Compounds
- 4-[(Z)-{2-[4-(AZEPAN-1-YL)-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMOBENZENE-1,3-DIOL
- 4-[(Z)-{2-[4-(AZEPAN-1-YL)-6-[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMOBENZENE-1,3-DIOL
Uniqueness
The uniqueness of 4-[(Z)-{2-[4-(AZEPAN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMOBENZENE-1,3-DIOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, differentiates it from other similar compounds, potentially enhancing its bioactivity and making it a valuable target for further research.
特性
分子式 |
C22H23BrN8O4 |
|---|---|
分子量 |
543.4 g/mol |
IUPAC名 |
4-[(Z)-[[4-(azepan-1-yl)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-bromobenzene-1,3-diol |
InChI |
InChI=1S/C22H23BrN8O4/c23-17-11-14(18(32)12-19(17)33)13-24-29-21-26-20(25-15-5-7-16(8-6-15)31(34)35)27-22(28-21)30-9-3-1-2-4-10-30/h5-8,11-13,32-33H,1-4,9-10H2,(H2,25,26,27,28,29)/b24-13- |
InChIキー |
NKRSESCSFFMPFY-CFRMEGHHSA-N |
異性体SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CC(=C(C=C3O)O)Br)NC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3O)O)Br)NC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11543666.png)
![3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11543673.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11543679.png)
![2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11543683.png)
![2-(3,4-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11543691.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11543698.png)
acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide](/img/structure/B11543705.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11543710.png)
![4-Chloro-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11543716.png)

![(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11543723.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543727.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543732.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)
